N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Descripción
The compound N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 895644-28-7) is a triazole-based carboxamide derivative featuring methoxy substitutions on both aromatic rings. Its structure includes a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methoxyphenyl group at position 1, and a 2,4-dimethoxyphenyl carboxamide moiety at position 4 . This compound belongs to a class of heterocyclic carboxamides, which are widely explored in medicinal chemistry due to their versatility as pharmacophores capable of hydrogen bonding and protein interactions .
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-18(21-22-23(12)13-5-7-14(25-2)8-6-13)19(24)20-16-10-9-15(26-3)11-17(16)27-4/h5-11H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZQLOWDVXMWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C23H24N6O5
- Molecular Weight : 464.5 g/mol
Its structure includes a triazole ring which is known for its biological significance, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include condensation and cyclization processes. The one-pot synthesis method has been highlighted for its efficiency in producing similar triazole derivatives. For instance, recent studies have demonstrated the successful synthesis of various substituted triazoles through one-pot reactions, showcasing the versatility of triazole chemistry in drug development .
Antioxidant Activity
Research indicates that compounds within the triazole family exhibit significant antioxidant properties. For example, a related tetrazole derivative demonstrated notable radical scavenging activity in DPPH assays, suggesting that similar triazole derivatives may also possess antioxidant capabilities even at low concentrations . This property is crucial for potential therapeutic applications in oxidative stress-related conditions.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A related compound was evaluated against various cancer cell lines using MTT assays, revealing IC50 values indicative of cytotoxic effects. Specifically, the compound showed promising results against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines, suggesting that modifications to the triazole structure can enhance its anticancer efficacy .
Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 4c | A431 (Epidermoid) | 44.77 |
| Compound 4c | HCT116 (Colon) | 201.45 |
| Doxorubicin | BJ-1 (Normal) | 92.05 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For instance, molecular docking studies have shown that triazole derivatives can bind effectively to active sites of proteins involved in cancer progression . The binding affinity and interaction patterns provide insights into how structural modifications can influence biological activity.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazole derivatives:
-
Anticancer Screening :
- A study evaluated a series of triazole derivatives against various cancer cell lines. The findings indicated that structural variations significantly affected cytotoxicity profiles.
- Antioxidant Evaluation :
- Molecular Dynamics Simulations :
Comparación Con Compuestos Similares
Data Tables
Table 1: Comparison of Key Structural Analogs
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
